Product packaging for Draflazine(Cat. No.:CAS No. 120770-34-5)

Draflazine

Cat. No.: B1670937
CAS No.: 120770-34-5
M. Wt: 604.5 g/mol
InChI Key: IWMYIWLIESDFRZ-UHFFFAOYSA-N
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Description

Overview of Draflazine's Significance in Pharmacological Research

This compound's significance in pharmacological research stems from its ability to inhibit ENT1, a key regulator of extracellular adenosine (B11128) levels ncats.ioaacrjournals.orgnih.gov. By blocking the uptake of adenosine into cells, this compound leads to an increase in extracellular adenosine concentrations, thereby potentiating adenosine receptor-mediated effects ncats.iouniversiteitleiden.nlresearchgate.net. This mechanism has positioned this compound as a valuable research tool and a compound with potential therapeutic applications in several conditions.

Key areas of research where this compound's ENT1 inhibitory activity is significant include:

Cardioprotection: this compound has been shown to protect heart tissue against ischemia-induced damage, an effect attributed to increased extracellular adenosine concentration ncats.iouniversiteitleiden.nlnih.gov. It has also been investigated for enhancing cardiac functionality in isolated hearts during storage or transport for transplant operations ncats.ionih.gov.

Ischemic Conditions: The modulation of adenosine levels through ENT1 inhibition is a potential treatment strategy for ischemic heart disease and stroke nih.gov.

Pain Management: Studies indicate that ENT1 inhibition by compounds like this compound can enhance the antinociceptive properties of adenosine, reversing hyperalgesia in inflammatory pain models by blocking adenosine reuptake researchgate.netmedchemexpress.com.

Cancer Immunotherapy: More recent research highlights ENT1 as a potential therapeutic target in cancer immunotherapy. ENT1-mediated adenosine uptake can suppress antitumor immunity and T-cell pyrimidine (B1678525) synthesis. Blocking or deleting host ENT1 has been shown to significantly enhance CD8+ T-cell-dependent antitumor responses, increase the generation of effector T cells, and potentiate anti-PD-1 therapy aacrjournals.org.

Overactive Bladder: this compound has also exhibited activity in models of overactive bladder ncats.io.

The compound's affinity and binding kinetics for ENT1 are crucial research parameters. Studies have compared this compound's potency and selectivity with other conventional ENT inhibitors like S-(4-nitrobenzyl)-6-thioinosine (NBMPR), dilazep (B1670637), and dipyridamole (B1670753) nih.govuniversiteitleiden.nlpatsnap.comnih.govresearchgate.net. This compound has been found to inhibit the binding of NBMPR, suggesting it occupies the central cavity of ENT1 frontiersin.orgpolyu.edu.hkresearchgate.net. Some derivatives of this compound have demonstrated selectivity for ENT2 over ENT1 frontiersin.org.

Table 1: Comparative Inhibition of Human Equilibrative Nucleoside Transporter 1 (ENT1)

CompoundTargetKi (nM)IC₅₀ (nM)Reference
This compoundENT10.940.28-10 universiteitleiden.nlnih.gov
DilazepENT10.41130±10 universiteitleiden.nlresearchgate.net
DipyridamoleENT114380±20 universiteitleiden.nlresearchgate.net
NBMPRENT10.7N/A nih.gov

Note: Ki (inhibition constant) and IC₅₀ (half maximal inhibitory concentration) values can vary between studies due to differences in experimental conditions and assays.

Historical Perspective of this compound Research and Development

The journey of this compound from its initial development to its current standing in pharmacological research reflects an evolution in understanding its precise mechanism of action and therapeutic potential.

This compound was initially developed by GSK Plc (GlaxoSmithKline) patsnap.comuu.nl. GSK, a prominent pharmaceutical company, has a history of focusing on new drug discovery, particularly from the 1960s onwards, by establishing robust research teams nih.gov. While specific details about the earliest stages of this compound's development by GSK are not extensively documented in publicly available academic literature, its identification as a compound under GSK's research pipeline indicates its origin within a large-scale pharmaceutical research and development framework patsnap.com. Initially, this compound was broadly categorized as a 50S subunit inhibitor, with therapeutic interests in immune system diseases and digestive system disorders patsnap.com.

The research focus on this compound has significantly evolved from its initial characterization. While it was initially noted as a 50S subunit inhibitor, subsequent and more detailed academic research has predominantly characterized this compound as a potent inhibitor of equilibrative nucleoside transporters, particularly ENT1 ncats.ioaacrjournals.orgnih.govuniversiteitleiden.nlnih.govnih.govresearchgate.netfrontiersin.orgpolyu.edu.hkresearchgate.net. This shift in understanding its primary molecular target led to new therapeutic hypotheses.

The evolution of research has centered on leveraging this compound's ability to modulate extracellular adenosine levels. This has opened avenues for investigating its utility in:

Cardiovascular Health: Its cardioprotective effects and potential for enhancing cardiac function during organ preservation for transplantation became a major area of study, driven by its ability to increase adenosine concentrations in ischemic myocardium ncats.iouniversiteitleiden.nlnih.gov.

Pain and Inflammation: The role of adenosine in nociception led to investigations into this compound's potential as an analgesic, by preventing adenosine uptake and thereby enhancing its antinociceptive properties researchgate.netmedchemexpress.com.

Binding Kinetics and Drug Efficacy: A significant evolution in research has been the emphasis on understanding the binding kinetics of this compound and its analogues. Studies have explored how parameters like residence time at the target protein can influence in vivo drug efficacy and safety, aiming to design more effective and selective ENT1 inhibitors nih.govuniversiteitleiden.nlpatsnap.comresearchgate.net.

Immunomodulation: More recently, the therapeutic hypothesis has expanded to include cancer immunotherapy, with research demonstrating that ENT1 inhibition by this compound can overcome adenosine-mediated immunosuppression and enhance antitumor T-cell responses aacrjournals.org.

This evolution highlights a deepening understanding of this compound's molecular pharmacology, moving from broader classifications to specific transporter inhibition and its downstream physiological consequences, thereby expanding its potential therapeutic applications in academic and preclinical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33Cl2F2N5O2 B1670937 Draflazine CAS No. 120770-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYIWLIESDFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33Cl2F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869655
Record name 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120770-34-5
Record name Draflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120770-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Draflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DRAFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Pharmacodynamics of Draflazine

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

Draflazine exerts its pharmacodynamic effects predominantly through its direct and high-affinity inhibition of ENT1. This interaction prevents the reuptake of nucleosides, leading to increased extracellular concentrations of adenosine (B11128) and subsequent enhanced signaling through adenosine receptors universiteitleiden.nlsolvobiotech.com.

High Affinity Binding to ENT1 (SLC29A1)

This compound demonstrates high affinity binding to the human equilibrative nucleoside transporter 1 (hENT1). This strong interaction is a cornerstone of its inhibitory mechanism.

Radioligand binding studies utilizing [3H]-nitrobenzylthioinosine ([3H]-NBTI), also known as S-(4-nitrobenzyl)-6-thioinosine (NBMPR), have been instrumental in characterizing this compound's affinity for ENT1. [3H]-NBTI is a well-established radioligand for ENT1, and its binding to the transporter is saturable and concentration-dependent universiteitleiden.nlnih.govnih.gov.

Studies conducted on isolated membranes from human ventricular myocardium and human erythrocytes have shown that this compound concentration-dependently inhibits the binding of [3H]-NBTI. For instance, this compound exhibited a Ki value of 4.5 nM in both human myocardial and erythrocyte membranes, indicating its high affinity for the nucleoside transporter in these tissues nih.gov. Furthermore, research indicates that this compound can inhibit the binding of NBMPR, suggesting that it occupies the central cavity of the ENT1 transporter researchgate.netfrontiersin.orgresearchgate.net.

This compound functions as a competitive inhibitor of ENT1. This means that this compound competes with natural nucleoside substrates, such as adenosine, and other known inhibitors for the same binding site within the ENT1 transporter universiteitleiden.nlresearchgate.netfrontiersin.orgresearchgate.net. The competitive nature of its inhibition has been confirmed through various kinetic studies, demonstrating that this compound and its analogues can compete with NBMPR for the same binding site in ENT1 researchgate.netfrontiersin.org.

This compound's affinity for ENT1 has been compared with other established ENT1 inhibitors, such as Dilazep (B1670637) and Dipyridamole (B1670753). These comparisons highlight this compound's potency. Radioligand binding studies have revealed that this compound exhibits high affinity, with Ki values ranging from approximately 0.94 nM universiteitleiden.nl to 4.5 nM nih.gov.

For comparison, Dilazep, another high-affinity ENT1 inhibitor, has been reported with a Ki value of 0.41 nM universiteitleiden.nl. Dipyridamole, while also an ENT1 inhibitor, generally shows lower affinity compared to this compound and Dilazep, with a reported Ki value of 14 nM universiteitleiden.nl. In some instances, this compound has been found to be ten times more potent than Dipyridamole in inhibiting [3H]-NBTI binding in human myocardial and erythrocyte membranes nih.gov.

The following table summarizes the comparative affinities of this compound, Dilazep, and Dipyridamole for ENT1:

CompoundKi (nM) for hENT1 (Radioligand Displacement Assay)Source
This compound0.94 - 4.5 universiteitleiden.nlnih.gov
Dilazep0.41 universiteitleiden.nl
Dipyridamole14 universiteitleiden.nl
Competitive Inhibition Mechanisms at ENT1

Ligand Binding Kinetics and Residence Time at ENT1

Beyond equilibrium binding affinity, the kinetic parameters of ligand-target interaction, including association (kon) and dissociation (koff) rate constants, and the resulting residence time (RT), are increasingly recognized as critical factors in drug discovery for predicting in vivo efficacy and safety universiteitleiden.nlnih.govpatsnap.comresearchgate.net. Residence time refers to the duration a ligand remains bound to its target.

While specific numerical kon and koff values for this compound are not always explicitly tabulated in research, studies have emphasized the significance of its binding kinetics. Research indicates that this compound and its analogues, despite possessing high affinity, exhibit significantly longer residence times at the ENT1 protein compared to other high-affinity ENT1 inhibitors like Dilazep and Dipyridamole universiteitleiden.nlnih.govpatsnap.comresearchgate.net.

In contrast, other ENT1 inhibitors, including Dilazep and Dipyridamole, generally display relatively fast dissociation kinetics, leading to shorter to moderate residence times, typically ranging from 1 to 44 minutes universiteitleiden.nlnih.govpatsnap.comresearchgate.net. The prolonged residence time of this compound analogues, with one specific analogue demonstrating a residence time exceeding 10 hours, suggests a sustained target occupancy universiteitleiden.nlnih.govpatsnap.com. This extended interaction can contribute to an increased pharmacological effect over time, as the potency of such compounds has been observed to increase with longer incubation periods, a phenomenon not as pronounced with compounds exhibiting shorter residence times universiteitleiden.nlnih.govpatsnap.com. This highlights the importance of kinetic parameters in the design and selection of novel ENT1 inhibitors.

Impact of Residence Time on Target Occupancy and Efficacy

The residence time (RT) of a drug at its target, defined by the dissociation rate constant (koff), is a critical parameter influencing its efficacy and duration of action. For ENT1 inhibitors like this compound, a longer residence time at the transporter protein is associated with increased target occupancy and a more prolonged functional effect. universiteitleiden.nlresearchgate.netnih.govuniversiteitleiden.nlpatsnap.com

Studies comparing this compound and its analogues have shown that while this compound itself has a high affinity for ENT1, some of its analogues exhibit significantly longer residence times. For instance, one this compound analogue (compound 4) demonstrated a residence time exceeding 10 hours, in contrast to this compound's intermediate residence time of 88 minutes. universiteitleiden.nlresearchgate.netnih.govnih.gov This prolonged residence time for compound 4 led to an increased level of target occupancy over time. researchgate.netresearchgate.net

The affinity of ENT1 inhibitors, including this compound, can vary. This compound has a Ki value of 0.94 nM for human ENT1. universiteitleiden.nl

Table 1: Affinity and Residence Time of this compound and Analogues for hENT1

CompoundKi (nM)Residence Time (RT)
This compound0.94 universiteitleiden.nl88 minutes universiteitleiden.nlnih.gov
This compound Analogue (Compound 4)Significantly lower affinity (50-fold) than this compound universiteitleiden.nl> 10 hours universiteitleiden.nlresearchgate.netnih.gov
Other scaffolds (e.g., dilazep, dipyridamole)High affinities (e.g., 0.41 nM for dilazep, 14 nM for dipyridamole) universiteitleiden.nl1-44 minutes universiteitleiden.nlresearchgate.netnih.gov
Time-Dependent Potency in Functional Assays

The impact of residence time on target occupancy translates into time-dependent potency in functional assays. For compounds with longer residence times, their inhibitory potency can increase with longer pre-incubation times. researchgate.netresearchgate.netnih.govuniversiteitleiden.nl

In functional assays evaluating ENT1 inhibitors, this compound showed only a slight effect on its inhibitory potency with longer pre-incubation times (approximately a 2-fold shift in IC50 value). researchgate.net In contrast, the this compound analogue (compound 4) with a significantly longer residence time exhibited a substantial increase in potency (about 47-fold) when pre-incubated for longer durations (e.g., 4 hours compared to 30 minutes). researchgate.netresearchgate.netnih.govuniversiteitleiden.nl This highlights that while this compound is an effective ENT1 inhibitor, the kinetic profile, particularly a long residence time, can significantly enhance functional efficacy over time. universiteitleiden.nlresearchgate.netnih.govuniversiteitleiden.nl

Role of ENT1 Inhibition in Modulating Extracellular Adenosine Concentration

This compound's primary mechanism involves the inhibition of ENT1, which in turn modulates the extracellular concentration of adenosine. universiteitleiden.nlresearchgate.netahajournals.org Adenosine is a purine (B94841) nucleoside that acts as an endogenous ligand for a subfamily of G protein-coupled receptors (GPCRs) known as adenosine receptors. universiteitleiden.nlahajournals.org By blocking the reuptake of adenosine into cells, this compound leads to an accumulation of adenosine in the extracellular space. universiteitleiden.nlahajournals.org

The increased extracellular adenosine concentration, resulting from ENT1 inhibition by this compound, leads to enhanced signaling through adenosine receptors. universiteitleiden.nlresearchgate.netahajournals.orgjst.go.jpuniversiteitleiden.nl This modulation of the adenosine pathway is linked to various therapeutic effects. For instance, this compound has been shown to protect heart tissue against ischemia-induced damage, an effect attributed to the elevated extracellular adenosine concentration. universiteitleiden.nlahajournals.org This mechanism is similar to that of other marketed ENT1 inhibitors like dilazep and dipyridamole, which act as vasodilators. universiteitleiden.nl The increased extracellular adenosine promotes vascular adenosine signaling, contributing to protective pathways in conditions like hypoxia and inflammation. ahajournals.org

The elevated extracellular adenosine, due to ENT1 inhibition by this compound, subsequently activates adenosine receptors. There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. universiteitleiden.nlahajournals.orgjst.go.jpgoogle.comdiva-portal.orgebi.ac.ukmdpi.come-century.us These receptors are widely distributed throughout the body and play diverse roles in various physiological and pathological processes. diva-portal.orge-century.us

The therapeutic effects observed with this compound, such as cardioprotection during ischemia, are largely mediated through the activation of these adenosine receptors. universiteitleiden.nluniversiteitleiden.nlbiosynth.comahajournals.org While ENT1 inhibition leads to a general increase in extracellular adenosine, which can activate all adenosine receptor subtypes, studies suggest that in cardio-ischemic injury, the increased adenosine levels primarily activate A1 adenosine receptors. universiteitleiden.nl this compound's effects on atrioventricular nodal function, for example, have been linked to endogenous adenosine acting at the A1 adenosine receptor. ahajournals.org

Table 2: Adenosine Receptor Subtypes and General Affinities

Adenosine Receptor SubtypeGeneral Affinity for AdenosineKey Signaling Pathways
A1High (e.g., ~70 nM) mdpi.come-century.usGi/o protein-coupled, inhibit adenylyl cyclase, decrease cAMP diva-portal.orge-century.us
A2ALower than A1 (e.g., ~150 nM) mdpi.comGs protein-coupled, activate adenylyl cyclase, increase cAMP diva-portal.orgebi.ac.uke-century.us
A2BMuch lower than A1/A2A (e.g., ~5100 nM) mdpi.comGs protein-coupled diva-portal.orgebi.ac.uke-century.us
A3Much lower than A1/A2A (e.g., ~6500 nM) mdpi.comGi/o protein-coupled, inhibit adenylyl cyclase, increase calcium diva-portal.orge-century.us
Adenosine Pathway Modulation and Therapeutic Effects

Other Proposed Molecular Interactions and Mechanisms

Beyond its primary role as an ENT1 inhibitor, there have been other proposed molecular interactions for this compound.

Fluorescent Derivative Binding to Phospholipase A2 Receptor

This compound has been described as a fluorescent derivative of arachidonic acid that binds to the phospholipase A2 receptor (PLA2R). biosynth.com This binding is reported to inhibit the release of arachidonic acid from membrane phospholipids (B1166683) and subsequently block the synthesis of prostaglandins (B1171923). biosynth.com PLA2R is a transmembrane protein expressed on the surface of podocytes in human glomeruli, and autoantibodies against it are specific markers for primary membranous nephropathy. dimuna.comnih.gov This interaction suggests a potential role for this compound in modulating inflammatory pathways involving arachidonic acid metabolism.

Inhibition of Arachidonic Acid Release and Prostaglandin (B15479496) Synthesis

This compound is characterized as a fluorescent derivative of arachidonic acid that specifically interacts with the phospholipase A2 receptor. This binding event is crucial as it leads to the inhibition of arachidonic acid release from membrane phospholipids nih.gov. Arachidonic acid is a pivotal polyunsaturated fatty acid that serves as the primary precursor for the biosynthesis of a wide range of eicosanoids, including prostaglandins guidetopharmacology.org.

The synthesis of prostaglandins is initiated by the cleavage of arachidonic acid from cellular membrane phospholipids, a process predominantly catalyzed by phospholipase A2. Following its release, arachidonic acid is then converted into prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2 guidetopharmacology.org. By directly inhibiting the initial release of arachidonic acid, this compound effectively curtails the availability of this essential substrate, thereby blocking the downstream synthesis of various prostaglandins nih.gov. This mechanism highlights this compound's role in modulating inflammatory and other physiological processes that are dependent on prostaglandin signaling by controlling the precursor supply.

Influence on Adenosine Kinase and Adenosine Deaminase Inhibition

This compound primarily functions as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1, also known as SLC29A1) flybase.orgwikipedia.orgwikipedia.orguni.lucenmed.comcenmed.comuni.luguidetopharmacology.orguni.luuni.lunih.gov. The core consequence of ENT1 inhibition by this compound is a significant increase in the extracellular concentration of adenosine, as it prevents the cellular uptake and subsequent intracellular degradation of this nucleoside uni.lucenmed.comuni.luwikipedia.orgfishersci.caontosight.ainih.govnih.govnih.govsketchfab.com. The elevated extracellular adenosine then potentiates its physiological effects by enhancing signaling through various adenosine receptors, including A1 and A2A receptors nih.govuni.lucenmed.comcenmed.comfishersci.casketchfab.comfishersci.com.

While this compound itself directly inhibits nucleoside transport, its impact on increasing extracellular adenosine levels is functionally analogous to the effects produced by direct inhibitors of adenosine metabolism. For instance, inhibitors of adenosine kinase (e.g., Iodotubercidin, ITU) prevent the phosphorylation of adenosine to adenosine monophosphate, and inhibitors of adenosine deaminase (e.g., Erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) prevent its deamination to inosine (B1671953) wikipedia.orgfishersci.canih.govnih.govfishersci.com. All these distinct pharmacological approaches converge on the common outcome of increasing interstitial adenosine concentrations wikipedia.org.

Potential for Off-Target Activities and Selectivity Considerations

This compound is primarily recognized for its high selectivity as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1, SLC29A1). Studies have demonstrated that this compound exhibits approximately 370-fold selectivity for ENT1 over ENT2 (SLC29A2) flybase.org. However, it is important to note that structure-activity relationship investigations involving various this compound analogues have revealed a spectrum of selectivity profiles. Some derivatives have been reported to be 2- to 6-fold more selective for ENT2 than for ENT1 wikipedia.orgwikipedia.orgfishersci.ca.

Furthermore, the affinity of this compound for SLC29A1 transporters can show species-dependent variations, with a lower affinity observed in rat transporters compared to human transporters nih.govfishersci.commims.com. Despite these nuances in analogue and species-specific interactions, this compound itself has been reported to be largely devoid of effects other than nucleoside transport inhibition in both in vivo and in vitro contexts uni.lu. The observed beneficial effects of this compound, such as its cardioprotective properties and antinociceptive activity, are considered downstream consequences of its primary mechanism of action—increasing extracellular adenosine concentrations, which then activate adenosine A1 and A2A receptors nih.govwikipedia.orguni.lucenmed.comcenmed.comsketchfab.com. This indicates that while structural modifications can influence the precise selectivity within the nucleoside transporter family, the fundamental pharmacological profile of this compound is tightly linked to its role as a nucleoside transport inhibitor.

Pharmacokinetic and Pharmacodynamic Modeling of Draflazine

Non-linear Red Blood Cell Partitioning

Draflazine engages in capacity-limited specific binding to nucleoside transporters located on erythrocytes nih.govresearchgate.netnih.govnih.gov. These transporters, particularly equilibrative nucleoside transporters (ENTs), are critical for the cellular uptake and recycling of nucleosides like adenosine (B11128), especially in cells such as erythrocytes that lack de novo nucleotide synthesis pathways ahajournals.org. Research has indicated that non-specific binding of this compound to these cells is minimal, accounting for less than 15% of the total binding nih.govresearchgate.net.

The quantitative aspects of this compound's binding to erythrocyte nucleoside transporters are characterized by its equilibrium dissociation constant (Kd) and maximal specific binding capacity (Bmax). The Kd value reflects the affinity of this compound for its binding sites, with lower values indicating higher affinity umich.eduuah.esharvardapparatus.com. The Bmax represents the total number of available specific binding sites umich.eduuah.es.

Studies have reported varying, yet consistent, values for these parameters. The population typical value for the dissociation constant (Kd) has been estimated at 0.648 ng/ml plasma (12% coefficient of variation, %CV) nih.gov, 0.87 ng/ml plasma nih.govresearchgate.netcolab.wsresearchgate.net, 0.57 ng/ml plasma nih.gov, and 0.385 ng/ml plasma (3.5% CV) nih.gov. The maximal specific binding capacity (Bmax) has been reported as 155 ng/ml RBC (2% CV) nih.gov, 164 ng/ml RBC nih.govresearchgate.netcolab.wsresearchgate.net, 163 ng/ml RBC nih.gov, and 158 ng/ml RBC (2.1% CV) nih.gov. A Bmax of 164 ng/ml RBC corresponds to approximately 14,000 specific binding sites per erythrocyte nih.govresearchgate.netcolab.ws. The interindividual variability was moderate for Kd (38.9%) and low for Bmax (7.8%) nih.gov.

Table 1: Reported Dissociation Constant (Kd) and Maximal Specific Binding Capacity (Bmax) for this compound

ParameterValue (Reference 1) nih.govValue (Reference 2) nih.govresearchgate.netcolab.wsresearchgate.netValue (Reference 3) nih.govValue (Reference 4) nih.govUnit
Kd0.648 (12% CV)0.870.570.385 (3.5% CV)ng/ml plasma
Bmax155 (2% CV)164163158 (2.1% CV)ng/ml RBC

The specific and capacity-limited binding of this compound to red blood cells profoundly impacts its disposition, leading to distinct pharmacokinetic profiles when measured in whole blood versus plasma nih.govresearchgate.netnih.govnih.govsci-hub.secolab.wsresearchgate.netresearchgate.net. Plasma concentrations of this compound are generally significantly lower than whole blood concentrations nih.govresearchgate.netcolab.wsresearchgate.net. This differential distribution results in a non-linear and concentration-dependent blood-to-plasma (B:P) ratio sci-hub.se. For example, clinical studies have shown that following a 15-minute intravenous infusion, the mean B:P ratio of this compound was approximately 59 at a plasma concentration of 1 ng/ml, but this ratio significantly decreased to 2 when the plasma concentration reached 100 ng/ml sci-hub.se.

Table 2: Pharmacokinetic Parameters of this compound in Plasma vs. Whole Blood

ParameterPlasma (Mean/Range) nih.govWhole Blood (Mean/Range) nih.govUnit
t1/2 beta11.0 - 30.530.2 - 42.2hours
CL327 - 46517.4 - 35.6ml/min

Dissociation Constant (Kd) and Maximal Specific Binding Capacity (Bmax)

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Approaches

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool for quantifying the relationship between drug exposure and its observed effects uu.nlresearchgate.net. For this compound, PK/PD models have been developed to characterize the relationship between its concentration and its pharmacodynamic effect, specifically adenosine breakdown inhibition (ABI).

The relationship between this compound concentration and adenosine breakdown inhibition (ABI) is accurately characterized by a sigmoidal Emax pharmacodynamic model nih.govresearchgate.netnih.govcolab.wsresearchgate.netuu.nlresearchgate.netnih.gov. This model describes the maximal effect (Emax), the concentration producing 50% of the maximal effect (IC50), and the steepness of the concentration-effect curve (Hill factor).

The pharmacodynamic parameters vary depending on whether plasma or whole blood concentrations are used for modeling, reflecting the impact of RBC binding on the effective concentration at the site of action.

Table 3: Pharmacodynamic Parameters of this compound (Sigmoidal Emax Model)

ParameterPlasma (Mean ± S.D. or Typical Value) nih.govresearchgate.netcolab.wsresearchgate.netPlasma (Typical Value, %CV) nih.govWhole Blood (Mean ± S.D.) nih.govresearchgate.netcolab.wsresearchgate.netWhole Blood (Typical Value, %CV) nih.govUnit
Emax100%81.4% (1.9%)92.4 ± 5.6%88.2% (2.0%)%
IC5010.53.76 (9.3%)76.0 ± 15.365.7 (2.8%)ng/ml
Hill Factor0.91.06 (3.4%)3.5 ± 0.94.47 (5.5%)-

Target-Mediated Drug Disposition (TMDD) Models

This compound exhibits target-mediated drug disposition (TMDD) due to its high-affinity, capacity-limited binding to specific targets, notably the nucleoside transporters on red blood cells. This binding phenomenon is a crucial determinant of this compound's pharmacokinetic profile. wikipedia.orgfishersci.cawikipedia.orgsketchfab.com The model incorporating this specific target site binding, alongside drug distribution and elimination, has been instrumental in understanding this compound's complex disposition. wikipedia.org

Analysis of Affinity and Capacity in Two-Target Models

The binding characteristics of this compound to red blood cell nucleoside transporters have been quantitatively determined. Population analysis using NONMEM identified a typical dissociation constant (Kd) of 0.648 ng/mL plasma and a maximal specific binding capacity (Bmax) of 155 ng/mL red blood cells (RBC). wikipedia.org Another study reported a Kd of 0.87 ng/mL plasma and a Bmax of 164 ng/mL RBC, corresponding to approximately 14,000 specific binding sites per erythrocyte. fishersci.ca A combined pharmacokinetic and target site binding model estimated a Kd of 0.57 ng/mL plasma and a BmaxRBC of 163 ng/mL RBC, with a maximal specific binding capacity to tissues (Bmaxtissue) estimated at about 1 mg. wikipedia.org

The following table summarizes key affinity and capacity parameters for this compound's binding to red blood cell nucleoside transporters:

ParameterValue (ng/mL plasma)Value (ng/mL RBC)Source
Kd0.648 (12% CV)- wikipedia.org
Bmax-155 (2% CV) wikipedia.org
Kd0.87- fishersci.ca
Bmax-164 fishersci.ca
Kd0.57- wikipedia.org
BmaxRBC-163 wikipedia.org

Interindividual Variability in Pharmacokinetics and Pharmacodynamics

Interindividual variability in pharmacokinetic and pharmacodynamic parameters is a critical consideration in drug development. For this compound, population analysis has provided insights into the variability of its binding parameters to red blood cell nucleoside transporters. The interindividual variability was found to be moderate for the dissociation constant (Kd) at 38.9% (coefficient of variation, %CV) and low for the maximal specific binding capacity (Bmax) at 7.8% (%CV). wikipedia.org

This relatively low variability in the maximal specific binding capacity (Bmax) and moderate variability in the dissociation constant (Kd) resulted in a comparatively low interindividual variability in the red blood cell occupancy of this compound. wikipedia.org This characteristic allowed for the justification of a single infusion scheme across different subjects, despite the non-linear pharmacokinetics observed due to specific binding to red blood cells. wikipedia.org Understanding and characterizing such variability is crucial for optimizing drug administration strategies and predicting drug behavior in diverse populations. fishersci.com

Preclinical Research and in Vitro/in Vivo Studies of Draflazine

In Vitro Studies

In vitro studies, conducted in controlled laboratory environments using cell cultures or isolated biological components, are fundamental for understanding a drug's basic pharmacological profile. news-medical.netcreative-biolabs.com They offer a cost-effective and efficient way to screen compounds and gather initial data on their interactions with specific targets. news-medical.net

Cell-Based Assays (e.g., U-2 OS cells, PK15NTD cells)

Cell-based assays are widely employed to evaluate the functional effects of Draflazine. These assays utilize cell lines such as U-2 OS cells, which endogenously express human ENT1 (hENT1), and PK15NTD cells, which are nucleoside transporter-deficient but can be transfected with specific human ENT isoforms like ENT1 and ENT2 to study their individual functions. researchgate.netnih.govhku.hk

[3H]Uridine uptake studies are a common method to assess the inhibitory effect of compounds on nucleoside transporters. In these assays, the uptake of radiolabeled uridine (B1682114) ([3H]uridine) into cells is measured in the presence and absence of the test compound. nih.govhku.hk

Research has shown that this compound inhibits the uptake of [3H]uridine. For instance, in PK15NTD cells transfected with human ENT1 (PK15NTD/ENT1) and human ENT2 (PK15NTD/ENT2), this compound and its analogues have been evaluated for their ability to inhibit [3H]uridine uptake. nih.govhku.hkresearchgate.net Studies with this compound and its analogue, compound 4, in U-2 OS cells demonstrated concentration-dependent effects on adenosine (B11128) responses, which are modulated by ENT1 inhibition. researchgate.netresearchgate.net

This compound is known to be a potent inhibitor of ENT1. tcdb.orgfrontiersin.org Functional characterization studies aim to understand the nature of this inhibition. For example, in U-2 OS cells, this compound's inhibition of hENT1 has been characterized through its effect on adenosine signaling. researchgate.netresearchgate.net The potency of ENT1 inhibitors, including this compound, can be evaluated by their impact on subsequent adenosine receptor signaling, as ENT1 inhibition leads to increased extracellular adenosine concentrations. universiteitleiden.nluniversiteitleiden.nl

Studies have indicated that this compound's inhibitory effect on ENT1 is concentration-dependent. researchgate.netresearchgate.net While some analogues, like compound 3c (an FPMINT analogue), have been characterized as irreversible and non-competitive inhibitors of ENT1 and ENT2, this compound itself is known to inhibit [3H]NBTI binding to ENT1 in a competitive and concentration-dependent manner. researchgate.netresearchgate.netresearchgate.netfrontiersin.org

[3H]Uridine Uptake Studies

Membrane-Based Radioligand Binding Experiments

Membrane-based radioligand binding experiments are crucial for determining the affinity and binding characteristics of this compound to its target transporters. revvity.com These assays typically involve incubating isolated cell membranes containing the target transporter with a radiolabeled ligand, such as [3H]-nitrobenzylthioinosine ([3H]-NBTI), and a competing unlabeled ligand like this compound. nih.govuniversiteitleiden.nlresearchgate.netresearchgate.net

This compound has been shown to concentration-dependently inhibit the binding of [3H]-NBTI to nucleoside transporters in membranes from human myocardium and human erythrocytes. nih.govuniversiteitleiden.nlresearchgate.netresearchgate.net In human myocardial and erythrocyte membranes, this compound exhibited a high affinity for the nucleoside transporter, with a Ki value of 4.5 nmol/L. nih.gov This potency was observed to be ten times greater than that of dipyridamole (B1670753) in both myocardial and erythrocyte membranes. nih.gov

A table summarizing this compound's binding affinity in membrane-based radioligand binding experiments is presented below:

Membrane SourceRadioligandKi (nM) for this compoundComparator (Dipyridamole) Ki (nM)
Human Myocardium[3H]-NBTI4.5 nih.gov45 nih.gov
Human Erythrocytes[3H]-NBTI4.5 nih.gov45 nih.gov

Evaluation of this compound Analogues and Structure-Activity/Kinetic Relationships (SAR/SKR)

The evaluation of this compound analogues is vital for establishing Structure-Activity Relationships (SAR) and Structure-Kinetic Relationships (SKR). universiteitleiden.nluniversiteitleiden.nl SAR studies explore how changes in the chemical structure of a compound affect its biological activity, while SKR focuses on the impact of structural modifications on binding kinetics, including association and dissociation rates, and target residence time. universiteitleiden.nluniversiteitleiden.nlacs.orgnih.gov

Studies on this compound analogues have revealed that structural modifications can significantly impact their affinity and binding kinetics for ENT1. universiteitleiden.nlresearchgate.netresearchgate.netuniversiteitleiden.nl For instance, research has shown that separate moieties of this compound analogues may govern target affinity and binding kinetics. researchgate.net Among a series of this compound analogues, some displayed high affinity but also significantly longer residence times (RTs) at the hENT1 transporter compared to other inhibitors. universiteitleiden.nluniversiteitleiden.nl One particular analogue (compound 4) demonstrated a residence time exceeding 10 hours, and its potency increased with longer incubation times, an effect not observed with this compound itself, highlighting the importance of long RT for increased target occupancy and effect. universiteitleiden.nlresearchgate.netuniversiteitleiden.nl

Conversely, the replacement of the naphthalene (B1677914) moiety with a benzene (B151609) moiety in certain analogues could abolish the inhibitory effects on ENT1 and ENT2. researchgate.netfrontiersin.org However, the addition of a chloride group to the meta position of this benzene moiety could restore ENT1 inhibition, but not ENT2 inhibition. researchgate.netfrontiersin.org The presence of a halogen substitute in the fluorophenyl moiety adjacent to the piperazine (B1678402) ring was found to be essential for inhibitory effects on both ENT1 and ENT2. researchgate.netfrontiersin.org These findings underscore that optimizing binding kinetic parameters, in addition to affinity, can be crucial for drug discovery efforts, particularly for transporters like ENT1. universiteitleiden.nluniversiteitleiden.nl

The following table illustrates the range of affinities observed for this compound and some of its analogues:

CompoundKi (nM) for hENT1 (Radioligand Displacement)
This compound0.94 universiteitleiden.nl
Analogue (Compound 2)1133 universiteitleiden.nl

In Vivo Animal Models

Cardiopreservation Potential

Pain and Analgesia Models

The role of endogenous adenosine in nociception is well-established, and inhibition of ENT1, which prevents adenosine uptake into cells, can enhance adenosine's antinociceptive properties. This compound's analgesic activity has been assessed in various inflammatory pain models. nih.govnih.gov

Complete Freund's Adjuvant (CFA) Model of Hyperalgesia

In the complete Freund's adjuvant (CFA)-induced inflammatory pain model in guinea pigs, this compound demonstrated significant antihyperalgesic activity. It was found to be efficacious in reversing CFA-induced thermal hyperalgesia. nih.govnih.govuniversiteitleiden.nlresearchgate.net Among several ENT1 inhibitors tested, including dipyridamole, dilazep (B1670637), lidoflazine, and soluflazine, this compound proved to be the most potent compound in this assay. nih.govnih.govuniversiteitleiden.nlresearchgate.net

This compound also completely reversed CFA-induced mechanical hyperalgesia. nih.govnih.govmedchemexpress.comnordicbiosite.com Doses ranging from 2.5 to 10 mg/kg were effective, with a 10 mg/kg subcutaneous dose completely reversing mechanical hypersensitivity at both 60 and 90 minutes post-administration. nih.govresearchgate.netdovepress.com A lower dose of 5 mg/kg also showed activity in reducing mechanical hyperalgesia within 60 minutes. dovepress.com

Table 1: this compound's Antihyperalgesic Effects in Inflammatory Pain Models (Guinea Pigs)

Model TypeHyperalgesia TypeThis compound Dose (mg/kg, s.c.)EffectTime to Effect
Complete Freund's Adjuvant (CFA)Thermal-Efficacious (among ENT1 inhibitors)-
Complete Freund's Adjuvant (CFA)Mechanical5Activity observed60 minutes
Complete Freund's Adjuvant (CFA)Mechanical10Completely reversed hypersensitivity60 and 90 minutes
Carrageenan InflammationThermal5Complete reversal90 minutes
Carrageenan InflammationThermal10Attenuated within 30 minutes, maximal at 60 minutes, complete reversal30-60 minutes
Carrageenan InflammationMechanical2.5-10Some effects-
Carrageenan InflammationMechanical10Partially normalized within 60 minutes, completely reversed at 90 minutes60-90 minutes
Carrageenan Inflammation Models

In acute inflammatory models induced by carrageenan, this compound also demonstrated significant antihyperalgesic effects, completely reversing both thermal and mechanical hyperalgesia. nih.govnih.govmedchemexpress.comnordicbiosite.commedchemexpress.comtargetmol.cn In the carrageenan-induced thermal hyperalgesia model, this compound successfully attenuated hypersensitivity within 30 minutes following administration. The antihyperalgesic effect reached its maximum at 60 minutes for the 10 mg/kg dose and at 90 minutes for the 5 mg/kg dose, leading to a complete reversal of thermal hyperalgesia. nih.govresearchgate.net For carrageenan-induced mechanical hyperalgesia, a 10 mg/kg dose of this compound partially normalized mechanical thresholds within 60 minutes and completely reversed them by 90 minutes. nih.govresearchgate.net Even lower doses, down to 2.5 mg/kg, exhibited some beneficial effects. nih.govresearchgate.net

Involvement of Adenosine Receptors in Analgesic Effects

The antihyperalgesic effects observed with this compound are primarily mediated by an enhancement of endogenous adenosine levels. nih.govnih.gov Studies investigating the involvement of adenosine receptors revealed that the effects of this compound were attenuated by various adenosine receptor antagonists. These included the A1 receptor antagonist cyclopentyltheophylline (CPT, 5–40 mg/kg), the nonselective adenosine antagonist caffeine (B1668208) (10–40 mg/kg), and the A2 antagonist DMPX (10 mg/kg). nih.govnih.govuniversiteitleiden.nlresearchgate.netdovepress.com This suggests that both A1 and A2 adenosine receptor subtypes are likely involved in the analgesic mechanism of this compound. nih.govnih.govuniversiteitleiden.nl Adenosine A1 receptors (A1R) are critical for pain modulation at the spinal level and are colocalized with ENT1 in dorsal root ganglia. nih.gov Activation of A1ARs leads to a reduction in cyclic AMP (cAMP) levels, inhibition of Ca2+ channels, and activation of K+ currents, all contributing to analgesic responses. mdpi.com

Table 2: Adenosine Receptor Involvement in this compound's Analgesic Effects

AntagonistReceptor TypeDose (mg/kg, i.p.)Effect on this compound's Antihyperalgesic Effect
Cyclopentyltheophylline (CPT)A1 receptor5-40Attenuated
CaffeineNonselective adenosine10-40Attenuated (fully reversed at 40 mg/kg, partially at 10 mg/kg)
DMPXA2 receptor10Attenuated (completely reversed)

Studies in Overactive Bladder (OAB) Models

This compound has also been investigated for its potential in treating overactive bladder (OAB). In both in vitro bladder strip contraction assays and the rat spinal cord injury OAB model, this compound, as an ENT1 inhibitor, demonstrated anti-OAB activities. jst.go.jpresearchgate.netresearchgate.netpatsnap.comnih.gov The observed potency of this compound in these models was comparable to its ability to inhibit adenosine influx in vitro. jst.go.jpresearchgate.net The anti-OAB effect of ENT1 inhibitors like this compound is believed to be mediated by the blockade of ENT1, which leads to a local increase in extracellular adenosine. This elevated adenosine may then activate specific adenosine receptor subtypes and/or open A-type K channels, ultimately resulting in the inactivation of c-fibers and the inhibition of OAB symptoms. jst.go.jp

Table 3: this compound's Effects in Overactive Bladder (OAB) Models

Model TypeThis compound ActivityMechanism
In vitro bladder strip contraction assayAnti-OAB activityENT1 inhibition leading to increased extracellular adenosine, possibly activating ARs and/or opening A-type K channels
Rat spinal cord injury OAB modelAnti-OAB activityENT1 inhibition leading to increased extracellular adenosine, possibly activating ARs and/or opening A-type K channels

Respiratory Disease Models (e.g., Bronchospasm, Dyspnea)

Studies have explored the effects of this compound on respiratory function, particularly in relation to dyspnea and bronchospasm, which are symptoms that can be exacerbated in respiratory diseases. In healthy male volunteers, this compound, a specific nucleoside transport inhibitor, dose-dependently increased thoracic excursions by up to 114% without affecting breathing rate. nih.gov This effect correlated with a dose-dependent inhibition of ex vivo adenosine transport, ranging from 70% to 93%. nih.gov

Further analysis indicates that the ENT1 inhibitory potency of this compound correlates with the clinical incidence of bronchospasm and dyspnea in patients with respiratory conditions. mdpi.com A high degree of ENT1 inhibition (defined as ≥13.3x Ki or ≥4x IC50) was associated with an increased incidence of bronchospasm and severe dyspnea, specifically in patients with respiratory disease. nih.gov In contrast, a lower degree of ENT1 inhibition (≥0.1x Ki or ≥0.05x IC50) was linked to a tolerable level of dyspnea in both respiratory and cardiovascular disease patients. nih.gov Notably, ENT1 inhibition had no observed effect on these symptoms in healthy volunteers. nih.gov These findings suggest that in patients with respiratory diseases, ENT1 inhibition by compounds like this compound may lead to increased adenosine concentrations, potentially triggering bronchospasm and dyspnea. nih.gov

Table 4: this compound's Effects on Respiratory Function

PopulationThis compound EffectAssociated ENT1 Inhibition Level
Healthy male volunteersIncreased thoracic excursions dose-dependently (up to 114%) without affecting breathing rateEx vivo adenosine transport inhibited 70-93%
Patients with respiratory diseaseIncreased incidence of bronchospasm/severe dyspneaHigh degree (≥13.3x Ki, ≥4x IC50)
Patients with respiratory and cardiovascular diseaseTolerable level of dyspneaLower degree (≥0.1x Ki, ≥0.05x IC50)
Healthy volunteersNo effect on bronchospasm/dyspnea-

Central Nervous System Studies (e.g., Nociceptive Modulation)

The analgesic effects of this compound appear to involve both peripheral and central mechanisms. nih.govdovepress.com Equilibrative nucleoside transporter 1 (ENT1) is widely distributed throughout the central nervous system (CNS). nih.gov Adenosine, an inhibitory neuromodulator, exerts antiepileptic effects in the CNS primarily through the adenosine A1 receptor (A1AR). universiteitleiden.nl Activation of A1AR is known to inhibit glutamate (B1630785) release and subsequently suppress neuronal excitability. universiteitleiden.nl ENT1 plays a crucial role in modulating glutamatergic synaptic transmission by regulating the concentration of adenosine. universiteitleiden.nl Therefore, increasing extracellular adenosine concentrations through ENT1 inhibition presents a potential approach for conditions such as drug-resistant epilepsy. universiteitleiden.nl

Furthermore, central adenosine A1 receptor-mediated pain-relieving effects have been observed in human inflammation/sensitization pain models and in patients with chronic neuropathic pain following intravenous adenosine infusion. researchgate.net These effects are characterized by a slow onset and a long duration of action, often lasting for hours or even days. researchgate.net Activation of spinal A1R also exhibits anti-nociceptive properties and has been shown to reverse hyperalgesia. researchgate.net

Clinical Research and Therapeutic Applications of Draflazine

Clinical Trial History and Current Status

The clinical trial history of draflazine includes completed Phase 1 and Phase 2 studies, as well as investigations in specific cardiovascular conditions.

A completed Phase 1 study involving this compound, identified as NCT00721812, was a first-time-in-human investigation. This randomized, placebo-controlled, dose-escalation study aimed to evaluate the safety, tolerability, and pharmacokinetics of GSK1399686 (this compound) after single and repeated oral dosing in healthy volunteers. patsnap.com

This compound has undergone a completed Phase 2 study (NCT01036022) for the treatment of ulcerative colitis. This double-blind, double-dummy, placebo- and active-controlled dose escalation study assessed the safety, tolerability, pharmacokinetics, and anti-inflammatory effects of GSK1399686 in patients with mild to moderately active ulcerative colitis. patsnap.com

Table 1: Completed Clinical Trials of this compound

Clinical Trial IdentifierPhaseIndicationStudy DesignStatus
NCT007218121Healthy VolunteersFirst-Time-In-Human, Dose-Escalating, Randomized, Placebo-ControlledCompleted patsnap.com
NCT010360222Ulcerative ColitisDouble-Blind, Double-Dummy, Placebo- and Active-Controlled Dose EscalationCompleted patsnap.com

This compound was evaluated in a randomized, double-blind, placebo-controlled study involving 21 patients with unstable angina and non-Q-wave infarction. nih.gov The study investigated the tolerability and safety of this compound, administered as a 3.5 mg intravenous infusion. nih.gov

Detailed Research Findings:

The study drug was well tolerated by all patients, and no adverse hemodynamic effects or other serious adverse events were reported. nih.gov

The mean duration of chest pain during the 24-hour observation period was 91.4 minutes in the placebo group, compared to 75.5 minutes in patients treated with this compound. nih.gov

No significant differences were observed between treatment groups in vectorcardiographic or biochemical measures of ischemia. nih.gov

The study concluded that nucleoside transport inhibition by this compound was well tolerated in patients with unstable coronary disease and showed promise as a method for adenosine (B11128) enhancement in acute myocardial ischemia, suggesting a need for further evaluation in larger trials. nih.gov

In vitro studies have also demonstrated that this compound concentration-dependently inhibited the binding of [3H]-nitrobenzylthioinosine ([3H]-NBTI) to myocardial and erythrocyte membranes, exhibiting a K(i)-value of 4.5 nmol l-1. This potency was found to be ten times greater than that of dipyridamole (B1670753) in both myocardial and erythrocyte membranes. nih.gov

As of current information, this compound has a Phase 2 clinical trial listed as "Not yet recruiting" (EUCTR2009-011608-51-BE). This study is also a double-blind, double-dummy, placebo- and active-controlled dose escalation study designed to evaluate the safety, tolerability, pharmacokinetics, and anti-inflammatory effects of GSK1399686 in patients with mild to moderately active ulcerative colitis, mirroring the completed Phase 2 trial. patsnap.com The highest reported R&D status for this compound is "Pending Phase 2". patsnap.com

Studies in Unstable Coronary Disease (e.g., Unstable Angina, Non-Q-Wave Infarction)

Investigational Therapeutic Areas

This compound's therapeutic potential has been explored in several areas, particularly those where modulation of nucleoside transport could offer a therapeutic benefit.

This compound is listed under investigational therapeutic areas, specifically "Immune System Diseases" and "Digestive System Disorders". patsnap.com While ulcerative colitis and inflammatory bowel diseases are noted as "Inactive Indication" for this compound, its classification under immune system diseases suggests its potential relevance in conditions involving immune system dysregulation. patsnap.com As an equilibrative nucleoside transporter-1 (ENT1, SLC29A1) inhibitor, this compound's action in modulating extracellular adenosine concentration could have implications for immune responses, given adenosine's role as an important immunomodulator. universiteitleiden.nlnih.govresearchgate.net

Table 2: Investigational Therapeutic Areas of this compound

Therapeutic AreaSpecific Indication (Status)Mechanism of Action
Immune System DiseasesUlcerative Colitis (Inactive Indication) patsnap.comENT1 Inhibition, modulating extracellular adenosine concentration universiteitleiden.nlnih.gov
Digestive System DisordersInflammatory Bowel Diseases (Inactive Indication) patsnap.comENT1 Inhibition, modulating extracellular adenosine concentration universiteitleiden.nlnih.gov
Cardiovascular DiseasesUnstable Angina, Non-Q-Wave InfarctionNucleoside transport inhibition, enhancing adenosine in myocardial ischemia universiteitleiden.nlnih.gov

Digestive System Disorders

This compound has been identified as a compound with potential applications in digestive system disorders. Clinical investigations have included studies in this area. For instance, a completed Phase 2 clinical trial (NCT01036022) evaluated the anti-inflammatory effects of GSK1399686, a compound related to this compound and developed by the same company, in patients with mild to moderately active ulcerative colitis. The study also assessed the safety, tolerability, and pharmacokinetics of the compound. flybase.org

Cardiovascular Applications (e.g., Myocardial Ischemia)

This compound has demonstrated promising effects in cardiovascular contexts, particularly concerning myocardial ischemia. It has been shown to protect heart tissue from ischemia-induced damage. wikipedia.org This cardioprotective effect is attributed to an increase in extracellular adenosine concentration, which is a direct consequence of this compound's action as an ENT1 inhibitor. wikipedia.orgfishersci.ca this compound has been observed to significantly increase coronary conductance, a measure of blood flow through the coronary arteries. fishersci.ca Clinical trials involving this compound have indicated positive outcomes in patients with unstable coronary disease, where it enhanced the anti-ischemic and cardioprotective effects mediated by endogenous adenosine. fishersci.ca While this compound does not affect ischemia during pacing, it has been shown to significantly improve conditions related to ischemia. fishersci.ca

Pain Management (e.g., Inflammatory Pain, Neuropathic Pain)

Research into this compound's role in pain management highlights its antihyperalgesic activity. In animal models of inflammatory pain, such as those induced by complete Freund's adjuvant (CFA) or carrageenan, this compound effectively reversed hypersensitivity. guidetopharmacology.org The pain-relieving effects of this compound were found to be attenuated by antagonists of adenosine receptors, including the A1 receptor antagonist cyclopentyltheophylline, the nonselective adenosine antagonist caffeine (B1668208), and the A2 antagonist DMPX. guidetopharmacology.org This suggests that this compound's antinociceptive properties are mediated through the enhancement of endogenous adenosine levels acting at these receptors. guidetopharmacology.org Systemically administered nucleoside transport inhibitors, including this compound, exert their antinociceptive effects in vivo by blocking adenosine reuptake into cells, thereby increasing extracellular adenosine concentrations. guidetopharmacology.org

Atrioventricular Nodal Conduction Modulation

This compound has been shown to modulate atrioventricular (AV) nodal conduction. In studies using guinea pig hearts, this compound, acting as a nucleoside transport blocker, induced frequency-dependent negative dromotropic effects on AV nodal conduction. wikipedia.orguni.lu This effect was consistently associated with a notable increase in epicardial transudate adenosine concentration, particularly during rapid pacing rates. wikipedia.orguni.lu The impact of this compound on AV nodal conduction was reversible by the A1 adenosine receptor antagonist 8-cyclopentyltheophylline and adenosine deaminase, indicating that its effects are mediated by endogenous adenosine acting at the A1 adenosine receptor. wikipedia.orguni.lu Furthermore, this compound was observed to double the prolongation of the stimulus-to-His bundle (SH) interval caused by hypoxia. wikipedia.org The ratios of SH interval prolongations at fast to slow pacing rates for this compound and other adenosine-regulating agents are presented in Table 1.

Table 1: Effects of this compound and Other Agents on SH Interval Prolongation Ratios in Guinea Pig Hearts

AgentSH Interval Prolongation Ratio (Fast/Slow Pacing)
This compound17.5 ± 3.4 wikipedia.orguni.lu
Iodotubercidin (ITU) + EHNA11.1 ± 5.0 wikipedia.orguni.lu
PD81,7233.5 ± 0.9 wikipedia.orguni.lu
Adenosine10.1 ± 2.8 wikipedia.orguni.lu
Diltiazem8.3 ± 3.5 wikipedia.orguni.lu

Coincident with the prolongation of the SH interval at rapid pacing rates, this compound and the combination of ITU+EHNA significantly increased epicardial fluid adenosine concentrations, as detailed in Table 2. wikipedia.orguni.lu

Table 2: this compound's Impact on Epicardial Adenosine Concentration During Rapid Pacing

AgentIncrease in Epicardial Adenosine Concentration (Fold)
This compound2.21-fold wikipedia.orguni.lu
Iodotubercidin (ITU) + EHNA2.56-fold wikipedia.orguni.lu
PD81,723No change wikipedia.orguni.lu

Pharmacological Rationale for Clinical Applications

The therapeutic potential of this compound is rooted in its specific pharmacological interactions, primarily its ability to enhance adenosine signaling.

Adenosine Enhancement as a Therapeutic Strategy

This compound's therapeutic utility is largely based on its capacity to enhance endogenous adenosine levels. As an ENT1 inhibitor, this compound prevents the reuptake of adenosine from the extracellular environment into cells. wikipedia.orgguidetopharmacology.org This inhibition leads to an accumulation of extracellular adenosine, thereby increasing its signaling through various adenosine receptors (A1, A2A, A2B, and A3). wikipedia.org This adenosine enhancement is considered a promising therapeutic strategy, particularly in conditions where increased adenosine levels offer protective or modulatory effects. For instance, the cardioprotective and anti-ischemic effects observed with this compound are directly linked to its ability to boost endogenous adenosine. fishersci.ca A key advantage of ENT inhibition as a strategy for adenosine enhancement is its potential to selectively affect tissues experiencing active inflammation or injury, where extracellular adenosine levels are naturally elevated, rather than causing global activation of adenosine receptors. cenmed.com

Future Directions and Research Gaps for Draflazine

Exploration of Novel Analogues and Derivatives

The development of novel Draflazine analogues and derivatives is a key area of future research, with efforts directed towards improving their pharmacological profiles.

Optimizing the binding kinetics and selectivity of this compound analogues is crucial for developing more effective therapeutic agents. Research has shown that this compound and its analogues can compete with nitrobenzylthioinosine (NBMPR) for the same binding site in ENT1, indicating a shared mechanism of inhibition researchgate.net. Studies have compared this compound and 15 related compounds for their ability to inhibit the binding of [3H]NBMPR to the es/ENT1 transporter and the uptake of [3H]uridine by es/ENT1 and ei/ENT2 transporters researchgate.netnih.gov. These compounds exhibited a wide range of affinities for both ENT1 and ENT2, with ENT1/ENT2 subtype selectivities varying significantly researchgate.netnih.gov. For instance, some analogues showed high affinity for ENT1, while others, like soluflazine, demonstrated significantly higher affinity for the ei/ENT2 transporter compared to es/ENT1 nih.gov.

Further research into the structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of this compound analogues is ongoing. While this compound itself exhibits a relatively long residence time (RT) at the ENT1 transporter, some analogues have shown even longer RTs, exceeding 10 hours universiteitleiden.nlnih.gov. This prolonged RT is associated with increased target occupancy and a more sustained functional effect, suggesting that optimizing dissociation rates (koff) can lead to improved drug efficacy and duration of action universiteitleiden.nlnih.govtechnologynetworks.comresearchgate.net. The incorporation of binding kinetic parameters into drug design criteria is expected to result in the selection of more favorable lead compounds universiteitleiden.nlnih.govresearchgate.net.

There has been slow progress in the development of ENT2-selective inhibitors, which are highly desirable for targeting brain disorders associated with neuroinflammation researchgate.netnih.gov. While this compound is primarily known as a potent ENT1-selective inhibitor, structure-activity studies have revealed that certain this compound derivatives can be 2- to 6-fold more selective towards ENT2 than ENT1 researchgate.netnih.govhku.hk. For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is another novel ENT inhibitor that is 5- to 10-fold more selective to ENT2 than ENT1 researchgate.netnih.govhku.hk. The development of ENT2-selective inhibitors could serve as an attractive adjuvant to enhance the efficacy of other anticancer nucleoside analogues in chemotherapy hku.hk.

Optimization of Binding Kinetics and Selectivity

Advanced Pharmacodynamic Biomarker Identification

The identification of advanced pharmacodynamic (PD) biomarkers is crucial for assessing drug activity and target modulation in clinical trials plos.org. PD biomarkers indicate how a drug affects its target and reflect its impact on the body's biological or physiological functions . While traditional biomarkers like increased plasma deoxyuridine (dUrd) levels can indicate systemic thymidylate synthase (TS) inhibition, they may not specifically reflect tumor inhibition aacrjournals.org. Therefore, there is a need for biomarkers that provide more precise insights into the drug's effect at the target site aacrjournals.org.

Bioanalysis plays a pivotal role in identifying, measuring, and characterizing PD markers through techniques such as mass spectrometry, immunoassays, and chromatography . Integrating bioanalytical data into pharmacokinetic/pharmacodynamic (PK/PD) modeling can provide predictive insights into drug concentration and PD marker levels, aiding in dose-response assessment and guiding early-phase drug development researchgate.net. Future research will focus on identifying proximal mechanistic biomarkers to demonstrate target occupancy and activation, as well as physiological and pathophysiological response biomarkers researchgate.net.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems and can significantly advance this compound research mdpi.com. This approach allows researchers to gain a deeper understanding of disease mechanisms and identify potential drug targets mdpi.comdrugdiscoverynews.com. By analyzing data from various omics levels, multi-omics integration can reveal how different molecular entities and biological processes interact, leading to the discovery of new biomarkers and therapeutic targets mdpi.com. For instance, multi-omics has been utilized to identify novel therapeutic drug targets in diabetic retinopathy by deciphering tissue-specific gene associations and validating key genes nih.gov. The use of autoencoders in deep learning models has also shown promise in integrating multi-omics data to predict cancer drug response, outperforming models based on single omics data plos.org.

Further Elucidation of Mechanism of Action in Specific Disease Contexts

Further elucidation of this compound's mechanism of action in specific disease contexts is essential for maximizing its therapeutic utility. While this compound is known to inhibit equilibrative nucleoside transporters, its precise role and effects can vary depending on the disease. For example, in a study evaluating this compound in patients with unstable angina and non-Q-wave infarction, it was found to be well-tolerated and showed potential as a method of adenosine (B11128) enhancement in acute myocardial ischemia, though further evaluation in larger trials was recommended nih.gov. Understanding the dynamic details of ENT1 and the inhibition mechanisms of non-nucleoside adenosine reuptake inhibitors like this compound through molecular dynamics simulations can provide crucial insights into their inner workings researchgate.net. This includes investigating how this compound and its analogues interact with the ENT1 binding site and affect its conformational transitions researchgate.netnih.govresearchgate.net.

Addressing Gaps in Clinical Trial Data and Outcomes

Addressing gaps in clinical trial data and outcomes is vital for the comprehensive evaluation and potential approval of this compound for wider therapeutic use. Traditional randomized controlled trials (RCTs) often have limitations in capturing the diversity of real-world patient populations tiro.health. There is a growing recognition of the value of real-world data (RWD), derived from sources like insurance claims, electronic health records, and patient registries, to bridge the information gap between clinical trials and routine care tiro.healthfriendsofcancerresearch.org. While RWD can offer crucial insights into treatment effectiveness and safety in broader populations, challenges exist in standardizing data collection and identifying outcome measures that are typically collected in clinical trials tiro.healthfriendsofcancerresearch.org. Integrating the rigor of RCTs with the practical insights from RWD through approaches like registry-based RCTs can lead to more personalized and effective care tiro.health. Clinical trial simulations can also be employed to test assumptions, design more robust studies, and identify gaps in understanding, potentially reducing the number of patients and endpoints needed in future trials abpi.org.uk.

Q & A

Q. What experimental models are commonly used to study Draflazine’s hemodynamic effects in humans?

this compound’s hemodynamic effects are typically assessed using forearm blood flow (FBF) and forearm vascular resistance (FVR) measurements in human volunteers. Incremental intra-arterial doses (e.g., 100–2000 ng/100 mL forearm/min) are infused, with FBF measured via strain-gauge plethysmography. Ex vivo nucleoside transport inhibition is quantified using venous blood samples. For example, a dose of 2000 ng/100 mL achieved 87.1% transport inhibition . Dose-response curves guide optimal dosing (e.g., 250 ng/100 mL selected for minimal systemic effects) .

Q. How is this compound’s nucleoside transport inhibition quantified in vitro?

Binding assays with [3H]NBMPR (nitrobenzylthioinosine) in rat skeletal muscle microvascular endothelial cells (MVECs) or human erythrocyte membranes determine inhibitory constants (Ki). This compound’s Ki in MVECs is 17.74 ± 4 nM, indicating high-affinity competitive inhibition . Comparative studies show this compound is ~10x more potent than dipyridamole in human myocardial membranes .

Q. What methodologies confirm this compound’s specificity as a nucleoside transporter inhibitor?

Specificity is validated by:

  • Ex vivo adenosine breakdown inhibition (ABI) : this compound’s plasma IC50 is 3.76 ng/mL, correlating with erythrocyte nucleoside transporter occupancy .
  • Receptor antagonism studies : Caffeine (adenosine receptor blocker) negates this compound’s hemodynamic effects, confirming adenosine-mediated action .
  • Lack of direct cardiac effects : No negative inotropic effects observed in human atrial/ventricular tissue at ≤100 μM .

Advanced Research Questions

Q. How does this compound’s binding to erythrocytes influence its pharmacokinetic non-linearity?

this compound exhibits target-mediated drug disposition (TMDD) due to high-affinity binding to erythrocyte nucleoside transporters. Population modeling reveals a binding constant (Kd) of 0.385 ng/mL and maximal binding capacity (Bmax) of 158 ng/mL RBCs. Plasma clearance decreases with dose escalation, while whole-blood clearance increases, reflecting saturation of erythrocyte binding sites .

Q. Why does this compound increase baseline forearm norepinephrine appearance despite adenosine’s sympatholytic role?

In a study using lower-body negative pressure (LBNP) to stimulate sympathetic activity, this compound increased baseline norepinephrine appearance by 19.4% (CI: 6.3–47.0%) without altering total body spillover. This paradox may involve adenosine receptor subtype-specific effects (e.g., A2A-mediated afferent nerve stimulation) or interactions with co-transmitters like ATP . Notably, the vasoconstrictor response remained intact, suggesting postsynaptic compensation .

Q. What structural features of hENT1 determine this compound’s inhibitory potency?

Mutagenesis studies identify Phe-334 and Asn-338 in transmembrane domain 8 as critical residues. Phe-334 facilitates hydrophobic interactions with dilazep/dipyridamole, while Asn-338 forms hydrogen bonds with this compound’s hydrophilic groups. Mutations at these sites reduce this compound’s Ki by >50%, highlighting their role in binding pocket conformation .

Q. How does this compound’s tissue-specific binding affinity impact its therapeutic potential?

this compound’s Ki varies across tissues:

  • Erythrocytes : 4.5 nM
  • Myocardium : 4.5 nM
  • Microvascular endothelium : 17.74 nM This selectivity may explain its efficacy in cardiopreservation without cardiodepression, as it avoids direct myocardial adenosine receptor activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.